molecular formula C23H25N3O3S B11121134 Propan-2-yl 5-methyl-4-[4-(propan-2-yl)phenyl]-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate

Propan-2-yl 5-methyl-4-[4-(propan-2-yl)phenyl]-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B11121134
M. Wt: 423.5 g/mol
InChI Key: GQPVIQJAVHCSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPAN-2-YL 5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazine moiety, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

PROPAN-2-YL 5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROPAN-2-YL 5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, pyrazine-containing molecules, and isopropyl-substituted compounds. Examples include:

  • Thiophene-2-carboxylate derivatives
  • Pyrazine-2-carboxamide derivatives
  • Isopropyl-substituted benzenes

Uniqueness

What sets PROPAN-2-YL 5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE apart is its combination of these functional groups in a single molecule, which imparts unique chemical and biological properties

Properties

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

propan-2-yl 5-methyl-4-(4-propan-2-ylphenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C23H25N3O3S/c1-13(2)16-6-8-17(9-7-16)19-15(5)30-22(20(19)23(28)29-14(3)4)26-21(27)18-12-24-10-11-25-18/h6-14H,1-5H3,(H,26,27)

InChI Key

GQPVIQJAVHCSPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=NC=CN=C2)C(=O)OC(C)C)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.